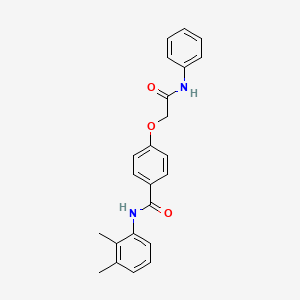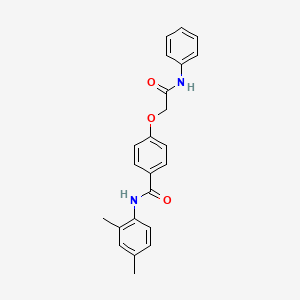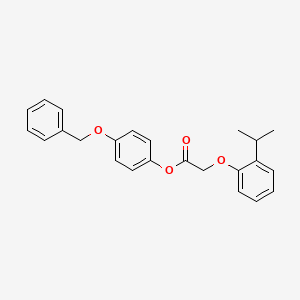
4-(2-anilino-2-oxoethoxy)-N-(2,3-dimethylphenyl)benzamide
Overview
Description
4-(2-anilino-2-oxoethoxy)-N-(2,3-dimethylphenyl)benzamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized in 1994 by scientists at Merck Research Laboratories as part of their efforts to develop new drugs for the treatment of schizophrenia and other psychiatric disorders. Since then, L-745,870 has been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential therapeutic applications.
Mechanism of Action
4-(2-anilino-2-oxoethoxy)-N-(2,3-dimethylphenyl)benzamide works by selectively blocking the dopamine D4 receptor, which is one of the five types of dopamine receptors found in the brain. The dopamine D4 receptor is primarily located in the prefrontal cortex, where it is thought to play a role in the regulation of cognitive function, mood, and motivation. By blocking the dopamine D4 receptor, 4-(2-anilino-2-oxoethoxy)-N-(2,3-dimethylphenyl)benzamide can modulate the activity of dopamine in this brain region, leading to changes in behavior and cognition.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-anilino-2-oxoethoxy)-N-(2,3-dimethylphenyl)benzamide can have a variety of biochemical and physiological effects, depending on the dose and duration of treatment. For example, 4-(2-anilino-2-oxoethoxy)-N-(2,3-dimethylphenyl)benzamide has been shown to increase the release of glutamate in the prefrontal cortex, which may contribute to its effects on cognitive function. Additionally, 4-(2-anilino-2-oxoethoxy)-N-(2,3-dimethylphenyl)benzamide has been shown to reduce the activity of certain brain regions involved in emotional processing, which may contribute to its potential therapeutic effects in psychiatric disorders such as schizophrenia and depression.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(2-anilino-2-oxoethoxy)-N-(2,3-dimethylphenyl)benzamide in laboratory experiments is its high selectivity for the dopamine D4 receptor. This allows researchers to specifically target this receptor and study its effects on behavior and cognition. However, one limitation of using 4-(2-anilino-2-oxoethoxy)-N-(2,3-dimethylphenyl)benzamide is that it can have off-target effects on other neurotransmitter systems, which may complicate the interpretation of experimental results.
Future Directions
There are many potential future directions for research on 4-(2-anilino-2-oxoethoxy)-N-(2,3-dimethylphenyl)benzamide and the dopamine D4 receptor. For example, studies could investigate the role of this receptor in other brain regions and in different animal models of psychiatric disorders. Additionally, researchers could explore the use of 4-(2-anilino-2-oxoethoxy)-N-(2,3-dimethylphenyl)benzamide in combination with other drugs or behavioral therapies to enhance its therapeutic effects. Finally, studies could investigate the potential of 4-(2-anilino-2-oxoethoxy)-N-(2,3-dimethylphenyl)benzamide as a diagnostic tool for psychiatric disorders, based on its effects on cognitive function and emotional processing.
Scientific Research Applications
4-(2-anilino-2-oxoethoxy)-N-(2,3-dimethylphenyl)benzamide has been used extensively in scientific research to investigate the role of the dopamine D4 receptor in various physiological and pathological processes. For example, studies have shown that 4-(2-anilino-2-oxoethoxy)-N-(2,3-dimethylphenyl)benzamide can block the effects of dopamine on the prefrontal cortex, which is involved in working memory and other cognitive processes. This suggests that the dopamine D4 receptor may play an important role in the regulation of cognitive function.
properties
IUPAC Name |
4-(2-anilino-2-oxoethoxy)-N-(2,3-dimethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-16-7-6-10-21(17(16)2)25-23(27)18-11-13-20(14-12-18)28-15-22(26)24-19-8-4-3-5-9-19/h3-14H,15H2,1-2H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBWUPNYVXFBGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methoxy-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3478255.png)
![3-bromo-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3478260.png)
![3,4,5-triethoxy-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3478262.png)
![2-(4-bromophenoxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B3478267.png)
![ethyl 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}-4-(4-chlorophenyl)-3-thiophenecarboxylate](/img/structure/B3478277.png)
![N-(4-chlorophenyl)-2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B3478280.png)
![4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B3478287.png)
![2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-ethylphenyl)acetamide](/img/structure/B3478294.png)
![N-(4-chlorophenyl)-4-{2-[(2-ethylphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B3478301.png)
![N-cyclohexyl-4-{2-[(2-isopropylphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B3478323.png)
![4-{2-[(2-isopropylphenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide](/img/structure/B3478324.png)
![2-{[3-(2-isopropylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-phenylacetamide](/img/structure/B3478327.png)

